molecular formula C13H20N4O B6778663 N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide

Cat. No.: B6778663
M. Wt: 248.32 g/mol
InChI Key: FQTNXELWUHFBAL-UHFFFAOYSA-N
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Description

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-12-9-15-17(10-12)11-13(18)14-5-8-16-6-3-2-4-7-16/h2-3,9-10H,4-8,11H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTNXELWUHFBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NCCN2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,6-dihydro-2H-pyridine intermediate, which is then reacted with an ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with 4-methylpyrazole under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications, leading to differences in their chemical and biological properties.

    Other pyridine-pyrazole derivatives: Compounds with similar core structures but different substituents, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

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